5,6'-Difluoro-2,2'-bipyridine is a chemical compound that belongs to the bipyridine family, characterized by the presence of two pyridine rings connected by a carbon-carbon bond. This specific compound features two fluorine atoms located at the 5 and 6 positions of one of the pyridine rings. Its molecular formula is with a molecular weight of 192.17 g/mol. The compound is classified as a heterocyclic aromatic organic compound due to its nitrogen-containing rings and is often utilized in various chemical applications, particularly in coordination chemistry and as a ligand in metal complexes .
The synthesis of 5,6'-Difluoro-2,2'-bipyridine can be achieved through several methods, with one common approach involving the fluorination of 2,2'-bipyridine. Fluorination reactions often utilize reagents such as elemental fluorine or fluorinating agents like N-fluorobenzenesulfonimide under controlled conditions to selectively introduce fluorine atoms at the desired positions on the bipyridine structure.
The structure of 5,6'-Difluoro-2,2'-bipyridine can be described as follows:
5,6'-Difluoro-2,2'-bipyridine participates in various chemical reactions typical of bipyridine derivatives. It can act as a bidentate ligand in coordination complexes with transition metals.
The mechanism of action for 5,6'-Difluoro-2,2'-bipyridine primarily revolves around its role as a ligand in coordination chemistry. When it coordinates with a metal center, it can stabilize various oxidation states and influence catalytic activity.
The physical and chemical properties of 5,6'-Difluoro-2,2'-bipyridine are crucial for its applications in research and industry.
5,6'-Difluoro-2,2'-bipyridine has several scientific applications:
The synthesis of halogenated bipyridines emerged in the late 20th century, driven by demand for tunable ligands in coordination chemistry. Early routes for 5,6'-difluoro-2,2'-bipyridine (CAS: 1245646-06-3) adapted cross-coupling methodologies. Two primary strategies were developed:
Purification challenges arose from the compound’s low solubility (<2 mg/mL in dichloromethane). Chromatography (ethyl acetate/hexane gradients) or recrystallization (acetonitrile/toluene) yielded pure product as colorless needles [2].
Table 1: Early Synthetic Routes for 5,6'-Difluoro-2,2'-bipyridine
Method | Reagents | Conditions | Yield | Limitations |
---|---|---|---|---|
Suzuki-Miyaura Coupling | 5-Fluoro-2-bromopyridine, 6-Fluoro-2-pyridylboronic acid, Pd(PPh₃)₄ | THF/H₂O, 80–100°C | 40–60% | Steric hindrance, protodeboronation |
Directed Metallation | 2,2'-Bipyridine, LDA, NFSI | -78°C, stepwise fluorination | 20–35% | Regioselectivity issues, multi-step process |
Nomenclature for asymmetric bipyridines evolved to address positional ambiguity:
C1=CC(=NC(=C1)F)C2=NC=C(C=C2)F
) and InChIKey (ZCLRVQRGVGGYHP-UHFFFAOYSA-N
) were later introduced to encode atomic connectivity and stereochemistry unambiguously [2]. This isomer exhibits distinct properties versus other difluorinated bipyridines due to its asymmetric fluorine placement:
Structural Properties
Electronic Properties
Table 2: Comparative Properties of Difluorinated 2,2′-Bipyridine Regioisomers
Isomer | CAS Number | Symmetry | Dihedral Angle | HOMO Energy Shift* | Key Applications |
---|---|---|---|---|---|
5,6′-Difluoro | 1245646-06-3 | Asymmetric | 25–35° | -0.4 eV | HER catalysts, OLEDs |
5,5′-Difluoro | 1041837-79-9 | Symmetric | 0–15° | -0.5 eV | Electrocatalysis |
4,4′-Difluoro | 1189458-67-0 | Symmetric | 0° (coplanar) | -0.3 eV | Polymer bridging ligands |
*Relative to 2,2′-bipyridine [2] [3] [5]
Functional Implications
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: